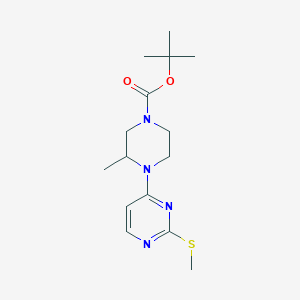

3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-(2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)12-6-7-16-13(17-12)22-5/h6-7,11H,8-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQCQIZYGUPGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC=C2)SC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the [3+3] cyclization reaction, where a 1,3-dicarbonyl compound reacts with a β-amino ester to form the pyrimidinyl ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological properties of this compound and its derivatives can be explored for potential therapeutic applications. For example, piperazine derivatives have been studied for their antimicrobial, antifungal, and antiviral activities.

Medicine: This compound may have potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features could be exploited to create compounds with specific biological activities.

Industry: In the agrochemical industry, derivatives of this compound could be used to develop new pesticides or herbicides. Its chemical properties may also be useful in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. The presence of the pyrimidinyl group suggests potential interactions with enzymes or receptors involved in biological processes. Further research is needed to elucidate the exact mechanism of action and identify the specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound A : 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

- CAS : 1261232-31-8

- Formula : C₁₅H₂₃ClN₄O₂S

- Molecular Weight : 358.89 g/mol

- Key Differences :

- Chlorine atom at the pyrimidine 6-position.

- Additional methyl group on the piperazine ring (position 2).

- Impact: Increased molecular weight and lipophilicity due to chlorine. Potential for enhanced target binding via halogen interactions .

Compound B : 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Functional Group Modifications on Piperazine

Compound C : 4-(2-Chloropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester

- CAS : 221050-88-0

- Formula : C₁₃H₂₀ClN₅O₂

- Molecular Weight : 313.78 g/mol

- Key Differences :

- Chloro substituent replaces methylsulfanyl on pyrimidine.

- Impact :

Compound D : 4-(6-(3-Chloro-4-fluorophenyl)-2-(2-methylpyrrolidin-1-yl)-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Biological Activity

3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1261235-87-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

- Molecular Formula : C15H24N4O2S

- Molecular Weight : 324.44 g/mol

- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety, which is known to influence its biological activity.

1. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibition against various cancer cell lines. For instance, in a study analyzing the structure-activity relationship (SAR) of similar compounds, it was noted that modifications in the piperazine structure could enhance cytotoxicity against cancer cells by targeting specific kinases involved in cell proliferation and survival pathways .

The biological activity of this compound is primarily attributed to its interaction with multiple kinases. Similar compounds have demonstrated the ability to inhibit CDK4 and CDK6, leading to cell cycle arrest in cancer cells . The inhibition of these kinases can result in reduced tumor growth and increased apoptosis in cancerous tissues.

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Piperazine derivatives have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This dual action makes it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, the compound was evaluated against several cancer cell lines, including breast and colorectal cancer models. The results showed that it induced apoptosis at concentrations ranging from 30 nM to 100 nM, indicating potent cytotoxic effects comparable to established anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.